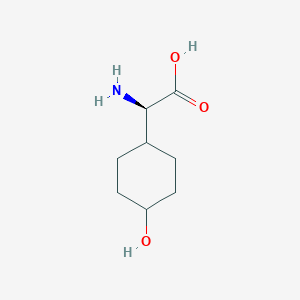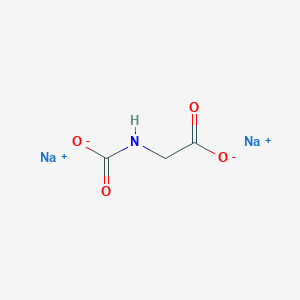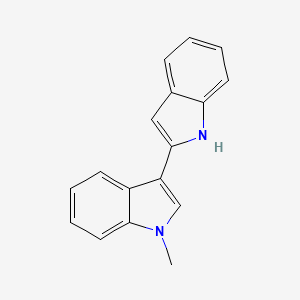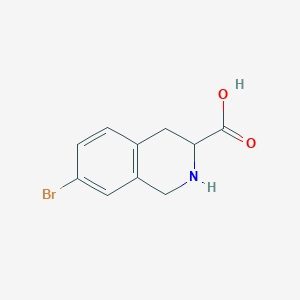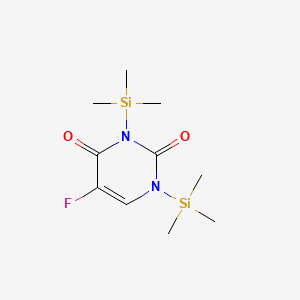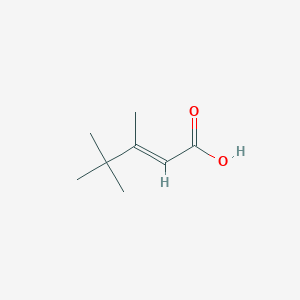
(E)-3,4,4-Trimethylpent-2-enoic acid
Overview
Description
(E)-3,4,4-Trimethylpent-2-enoic acid is an organic compound belonging to the class of unsaturated carboxylic acids It is characterized by the presence of a double bond in the (E)-configuration, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4,4-Trimethylpent-2-enoic acid typically involves the use of starting materials such as 3,4,4-trimethylpent-2-ene and appropriate oxidizing agents. One common method involves the oxidation of 3,4,4-trimethylpent-2-ene using potassium permanganate or other strong oxidizing agents under controlled conditions to yield the desired carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (E)-3,4,4-Trimethylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated carboxylic acids.
Substitution: The carboxyl group can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products:
Oxidation: More oxidized carboxylic acids or ketones.
Reduction: Saturated carboxylic acids.
Substitution: Esters, amides, and other functional derivatives.
Scientific Research Applications
(E)-3,4,4-Trimethylpent-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3,4,4-Trimethylpent-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The double bond in the (E)-configuration allows for specific binding interactions, which can modulate the activity of these targets. The carboxyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
3,4,4-Trimethylpentanoic acid: A saturated analog with similar structural features but lacking the double bond.
2,3,3-Trimethylbut-2-enoic acid: Another unsaturated carboxylic acid with a different substitution pattern.
Uniqueness: (E)-3,4,4-Trimethylpent-2-enoic acid is unique due to its specific (E)-configuration and the presence of three methyl groups, which influence its chemical reactivity and biological activity. This compound’s distinct structural features make it a valuable molecule for various applications in research and industry.
Properties
IUPAC Name |
(E)-3,4,4-trimethylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(5-7(9)10)8(2,3)4/h5H,1-4H3,(H,9,10)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLSFCFOAOZXFO-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


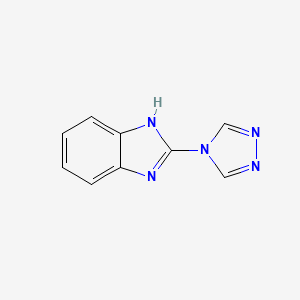
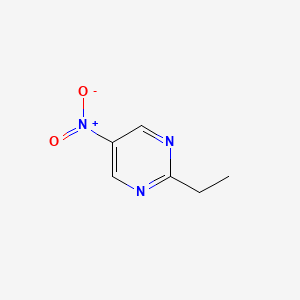
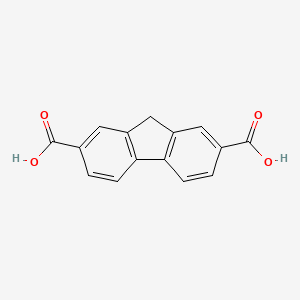
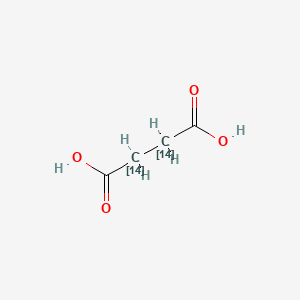
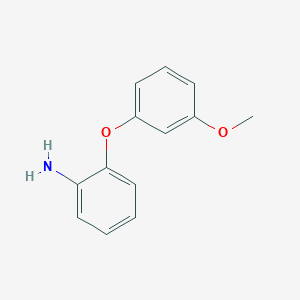
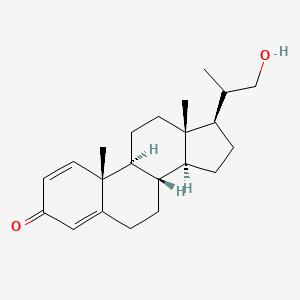
![1,4-Dioxa-7-azaspiro[4.5]dec-9-ene](/img/structure/B1640996.png)
![2,4-Dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1641000.png)
